molecular formula C8H13BN2O2S B3098956 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole CAS No. 1346808-34-1

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole

Cat. No.: B3098956
CAS No.: 1346808-34-1
M. Wt: 212.08 g/mol
InChI Key: MCAHQWYFLUUEDH-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is a compound that features a boron-containing dioxaborolane ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole typically involves the reaction of 1,2,4-thiadiazole with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the thiadiazole with a boronic acid pinacol ester . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in the Suzuki-Miyaura cross-coupling reaction.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products of these reactions typically involve the formation of new carbon-carbon bonds, resulting in various substituted thiadiazole derivatives .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is not well-documented. its effects are likely related to its ability to participate in various chemical reactions, such as the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole is unique due to the presence of both a boron-containing dioxaborolane ring and a thiadiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O2S/c1-7(2)8(3,4)13-9(12-7)6-10-5-11-14-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHQWYFLUUEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201168740
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-34-1
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346808-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201168740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 3
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 4
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 5
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole
Reactant of Route 6
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-thiadiazole

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